(3E)-3-[(2E)-(4-chlorophthalazin-1(2H)-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) is a complex organic compound with the molecular formula C16H10ClN5O and a molecular weight of 323.744 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .
Preparation Methods
The synthesis of 1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) typically involves the reaction of isatin (1H-indole-2,3-dione) with 4-chloro-1-phthalazinyl hydrazine . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .
Scientific Research Applications
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) can be compared with other similar compounds, such as:
Isatin (1H-indole-2,3-dione): A precursor in the synthesis of the compound, known for its diverse biological activities.
Indole-3-carbaldehyde: Another indole derivative with significant biological and pharmacological properties.
Phthalazinone derivatives: Compounds with similar structural features and potential biological activities.
The uniqueness of 1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) lies in its specific combination of the indole and phthalazinyl moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10ClN5O |
---|---|
Molecular Weight |
323.73 g/mol |
IUPAC Name |
3-[(4-chlorophthalazin-1-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C16H10ClN5O/c17-14-9-5-1-2-6-10(9)15(22-20-14)21-19-13-11-7-3-4-8-12(11)18-16(13)23/h1-8,18,23H |
InChI Key |
RXNGUUVLWVHVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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